3-Cyclopropoxy-4-isopropoxy-N,N-dimethylbenzamide
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Overview
Description
3-Cyclopropoxy-4-isopropoxy-N,N-dimethylbenzamide is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.335 g/mol . This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a benzamide core, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of 3-Cyclopropoxy-4-isopropoxy-N,N-dimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopropanol, isopropanol, and N,N-dimethylbenzamide.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-Cyclopropoxy-4-isopropoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
3-Cyclopropoxy-4-isopropoxy-N,N-dimethylbenzamide has a wide range of scientific research applications, including:
Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In biological research, the compound may be used to study its effects on biological systems, including its interactions with proteins and enzymes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-isopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
3-Cyclopropoxy-4-isopropoxy-N,N-dimethylbenzamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-4-isopropyl-N,N-dimethylbenzamide: This compound has a similar structure but with an isopropyl group instead of an isopropoxy group, leading to different chemical and biological properties.
4-Cyclopropoxy-3-isopropoxy-N,N-dimethylbenzamide: This compound has the cyclopropoxy and isopropoxy groups in different positions on the benzamide core, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the benzamide core, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C15H21NO3 |
---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
3-cyclopropyloxy-N,N-dimethyl-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C15H21NO3/c1-10(2)18-13-8-5-11(15(17)16(3)4)9-14(13)19-12-6-7-12/h5,8-10,12H,6-7H2,1-4H3 |
InChI Key |
OZRXMIDSBMHUCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)N(C)C)OC2CC2 |
Origin of Product |
United States |
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